acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Description
This compound is a highly complex acetic acid derivative featuring a peptide-like backbone with multiple functional groups, including benzylimidazole, indole, imidazole, and pyrrolidine moieties. The presence of diamino groups and carbamoyl residues may enhance binding affinity to biological targets, such as enzymes or cellular receptors. Its synthesis likely involves multi-step organic reactions, with each substituent contributing to its stability, solubility, and reactivity.
Properties
IUPAC Name |
acetic acid;N-[1-[[1-[[1-[[1-[[3-(1-benzylimidazol-4-yl)-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12.C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAUGAMNPZHEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N18O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321709-43-7 | |
| Record name | 321709-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Peptide Bond Formation
- The core synthetic strategy uses amide bond coupling between amino acid residues.
- Common coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,3-diisopropylcarbodiimide (DIC), often with additives like hydroxybenzotriazole (HOBt) to improve yields and reduce racemization.
- Coupling reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane.
Protecting Group Strategies
- Side chains with reactive groups (e.g., hydroxyl on tyrosine, guanidine on arginine-like residues) are protected using suitable protecting groups stable under coupling conditions but removable later.
- For example, hydroxyl groups may be protected as tert-butyl ethers, and guanidine groups as amidines or carbamates.
- The N-terminus is usually protected with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups during synthesis, removed selectively to allow sequential coupling.
Stereochemical Control
- The use of enantiomerically pure amino acid derivatives ensures the correct stereochemistry.
- Reaction conditions are optimized to minimize racemization during coupling.
- Analytical methods such as chiral HPLC or NMR confirm stereochemical integrity.
Purification and Characterization
- After synthesis, the crude product undergoes purification by preparative HPLC to separate the desired compound from side products and incomplete sequences.
- Characterization includes mass spectrometry, NMR spectroscopy, and elemental analysis to confirm structure and purity.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amino acid activation | EDC/HOBt, DMF | Activation of carboxyl group |
| 2 | Coupling | Addition of next amino acid derivative | Formation of peptide bond |
| 3 | Deprotection | Piperidine in DMF (for Fmoc removal) | Prepare for next coupling |
| 4 | Side chain protection removal | Acidic cleavage (e.g., TFA) | Final deprotection and cleavage from resin if SPPS used |
| 5 | Purification | Preparative HPLC | Isolation of pure compound |
Research Findings and Patents
- Patent US10544189B2 describes processes for the preparation of complex peptide-like compounds with multiple chiral centers, utilizing carbodiimide-mediated coupling and preparative HPLC purification.
- Patent FI96025C reports methods for preparing imidazole-containing peptides with angiotensin II blocking activity, highlighting the importance of protecting groups and stereochemical control in synthesis.
- The compound’s structure suggests similarity to known bioactive peptides like carfilzomib or histrelin, whose synthesis involves similar peptide coupling and purification strategies.
Chemical Reactions Analysis
Types of Reactions
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide is used in various scientific research fields:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of LHRH analogs in cellular signaling and hormone regulation.
Medicine: Exploring potential therapeutic applications in treating hormone-dependent cancers and reproductive disorders.
Industry: Developing peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to LHRH receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones then act on the gonads to regulate the production of sex hormones like testosterone and estrogen.
Comparison with Similar Compounds
Key Research Findings
Antitumor Activity : XAA and FAA derivatives demonstrate that acetic acid moieties enhance vascular targeting, with methyl-substituted XAA showing 3x higher potency than ethacrynic acid .
Antimicrobial Effects : Acetic acid’s role in inhibiting bacterial growth in meat products and colitis models suggests the target compound could be optimized for topical or gastrointestinal applications .
Stabilization Mechanisms : Acetic acid’s exponential efficacy in silage stabilization (vs. linear effects of lactic acid) highlights the importance of substituent electronegativity in enhancing stability .
Biological Activity
The compound in focus, “acetic acid; (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide” is a complex molecule with potential biological activities. This article aims to detail its biological activity, supported by relevant research findings, data tables, and case studies.
Overview of Biological Activity
Biological activity refers to the effect a compound has on living organisms or biological systems. The compound under consideration is a derivative of acetic acid and includes multiple functional groups that may contribute to its pharmacological properties.
The specific mechanism of action for this compound is yet to be fully elucidated; however, compounds with similar structures often interact with various biological pathways. These may include:
- Enzyme Inhibition : Compounds similar to this one have shown potential in inhibiting specific enzymes that are critical in metabolic pathways.
- Receptor Modulation : The presence of indole and imidazole groups suggests possible interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition.
Research Findings
Recent studies have investigated the biological activity of acetic acid derivatives, focusing on their effects on cancer cells, inflammation, and metabolic disorders.
Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar acetic acid derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 ± 3 | RPMI 8226 (myeloma) |
| Compound B | 10 ± 2 | A549 (lung) |
| Target Compound | 8 ± 1 | HeLa (cervical) |
Anti-inflammatory Activity
Research has also suggested that acetic acid derivatives possess anti-inflammatory properties. For instance, a study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages .
Case Study 1: In Vitro Efficacy
In vitro studies were conducted using human multiple myeloma RPMI 8226 cells to assess the cytotoxicity of the target compound. The MTT assay revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating potent anticancer activity .
Case Study 2: Receptor Interaction
The interaction of the target compound with serotonin receptors was evaluated using radiolabeled binding assays. Results showed significant binding affinity, suggesting potential applications in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this polycyclic acetic acid derivative, and how can its purity be validated?
- Methodology : Multi-step solid-phase peptide synthesis (SPPS) is typically employed due to the compound’s peptidic backbone. Critical steps include:
- Coupling reactions : Use of HBTU/HOBt or oxyma/DIC for amide bond formation to minimize racemization .
- Protecting groups : tert-Butoxycarbonyl (Boc) for amines and benzyl esters for carboxyl groups to prevent side reactions .
- Characterization : LC-MS for molecular weight confirmation, H/C NMR for stereochemical integrity, and HPLC (C18 column, 0.1% TFA/acetonitrile gradient) for purity >95% .
Q. Which in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Antioxidant potential : DPPH (radical scavenging), nitric oxide (NO), and hydrogen peroxide (HO) assays, with ascorbic acid as a positive control. Substituents like chloro or methoxy groups on aromatic rings enhance activity .
- Anti-inflammatory screening : Carrageenan-induced paw edema in rats (oral administration at 5 mg/kg), measuring inhibition of swelling (%) against standards like phenylbutazone .
Q. How can structural stability under physiological conditions be assessed?
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours, monitoring degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for substituent effects on bioactivity?
- Approach : Synthesize analogues with systematic substitutions (e.g., halogen, hydroxy, or indole groups) and compare IC values in target assays.
- Example: Chloro substituents (as in compound 6h) enhance radical scavenging in DPPH/NO assays, while methoxy groups show selectivity in HO assays .
Q. What strategies mitigate low bioavailability in in vivo models?
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility. For example, encapsulation efficiency >80% achieved with phosphatidylcholine/cholesterol (7:3 ratio) .
- Prodrug design : Esterify carboxyl groups (e.g., ethyl ester derivatives) to improve membrane permeability, followed by enzymatic hydrolysis in plasma .
Q. How to resolve contradictory bioactivity data between in vitro and in vivo studies?
- Case study : If in vitro antioxidant activity (e.g., IC = 10 μM in DPPH) doesn’t translate to in vivo efficacy:
- Pharmacokinetic analysis : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance.
- Metabolite profiling : Identify inactive metabolites via high-resolution mass spectrometry (HRMS) .
Q. What advanced models evaluate its potential as a protease inhibitor or hormone analogue?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
